molecular formula C7H13ClO B8556917 7-Chloro-2-heptanone

7-Chloro-2-heptanone

Cat. No.: B8556917
M. Wt: 148.63 g/mol
InChI Key: ZWXFUUDOIJKOOD-UHFFFAOYSA-N
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Description

Contextualization within Organohalogen Chemistry and Ketone Reactivity Studies

Organohalogen compounds, characterized by a carbon-halogen bond, are widespread in nature and pivotal in synthetic chemistry, finding use as solvents, pesticides, and crucial intermediates for pharmaceuticals and polymers. britannica.comcolab.ws The reactivity of the carbon-halogen bond is dependent on the specific halogen, with the C-Cl bond in 7-chloro-2-heptanone providing a site for nucleophilic substitution. britannica.com

Simultaneously, the ketone functional group dictates a separate set of reactions. The carbonyl carbon is electrophilic, while the adjacent α-carbons (at the C1 and C3 positions) possess acidic protons. msu.edu The presence of these acidic protons allows for the formation of enol or enolate intermediates under acidic or basic conditions, respectively, which can then react with various electrophiles. wikipedia.orgpressbooks.pub Specifically, α-halo ketones are noted for the exceptional reactivity of their α-halogen in SN2 displacement reactions. libretexts.orgwikipedia.org In 7-chloro-2-heptanone, the chlorine is on the C7 carbon (a ω-halogen), which means its reactivity is more akin to a primary alkyl halide, while the ketone's reactivity is centered on the C2 position and its adjacent α-protons at C1 and C3. This spatial separation of the two functional groups allows for selective reactions at either end of the molecule, making it a highly versatile substrate.

Importance of Halogenated Ketones as Research Probes and Synthetic Intermediates

Halogenated ketones are powerful tools in both biochemical investigation and synthetic chemistry. Their bifunctional nature allows them to act as covalent modifiers of biomolecules or as versatile building blocks for more complex structures.

A prominent example illustrating their use as research probes is the related compound 1-chloro-3-tosylamido-7-amino-L-2-heptanone (TLCK), a chloromethyl ketone derived from lysine (B10760008). fishersci.be This molecule is used as a specific irreversible inhibitor for enzymes like trypsin and other serine proteases, reacting with a critical histidine residue in the enzyme's active site. nih.gov This specificity allows researchers to probe the structure and function of enzyme active sites.

In synthetic chemistry, 7-chloro-2-heptanone serves as a key precursor to valuable chiral intermediates. mdpi.com Chiral chlorohydrins, which are molecules containing both a chlorine atom and a hydroxyl group on adjacent carbons, are important building blocks for a variety of organic compounds, including amino alcohols and epoxides. acs.orguniovi.es The most significant application of 7-chloro-2-heptanone is as the starting material for the synthesis of (S)-1-chloro-2-heptanol. mdpi.comresearchgate.net This specific chiral alcohol is a critical intermediate in the production of Treprostinil, a pharmaceutical agent used to treat primary pulmonary hypertension. mdpi.comresearchgate.net

Overview of Current Academic Research Trajectories for 7-Chloro-2-heptanone

Current research on 7-chloro-2-heptanone is heavily focused on green chemistry and biocatalysis, particularly its asymmetric reduction to produce enantiopure (S)-1-chloro-2-heptanol. Traditional chemical reduction methods often require harsh conditions or expensive chiral catalysts.

A recent and significant advancement is the use of whole-cell biocatalysts to perform this transformation. A study published in 2022 detailed the use of a newly isolated fungal strain, Curvularia hominis B-36, for the asymmetric reduction of 1-chloro-2-heptanone. mdpi.com This biocatalytic method proved to be highly efficient and selective, offering an environmentally benign alternative to conventional chemical synthesis. mdpi.commdpi.com The researchers systematically optimized various reaction parameters to maximize both yield and stereoselectivity. mdpi.comresearchgate.net

Table 2: Research Findings on the Biocatalytic Reduction of 7-Chloro-2-heptanone

Parameter Optimal Condition/Result Reference
Biocatalyst Curvularia hominis B-36 (whole cells) mdpi.com
Substrate Conc. 75 mM mdpi.comresearchgate.net
Co-substrate 15% (v/v) Isopropanol (B130326) mdpi.comresearchgate.net
Buffer K₂HPO₄-KH₂PO₄ (100 mM, pH 6.0) mdpi.comresearchgate.net
Temperature 30 °C mdpi.comresearchgate.net
Reaction Time 20 hours mdpi.comresearchgate.net
Product Yield ~97% mdpi.comresearchgate.net
Enantiomeric Excess (ee) 99.9% for (S)-1-chloro-2-heptanol mdpi.comresearchgate.net

This research highlights a major trajectory for 7-chloro-2-heptanone: its use in sustainable pharmaceutical manufacturing. Future research may explore other microorganisms or isolated enzymes to further refine this process. Additionally, the dual functionality of 7-chloro-2-heptanone makes it an attractive candidate for use in intramolecular cyclization reactions to synthesize novel carbocyclic and heterocyclic frameworks, a cornerstone of modern drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

7-chloroheptan-2-one

InChI

InChI=1S/C7H13ClO/c1-7(9)5-3-2-4-6-8/h2-6H2,1H3

InChI Key

ZWXFUUDOIJKOOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCl

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloro 2 Heptanone and Its Precursors

Chemical Synthesis Approaches

The chemical synthesis of 7-chloro-2-heptanone and its non-chlorinated precursor, 2-heptanone (B89624), can be achieved through several strategic routes. These methods leverage fundamental reactions in organic chemistry to construct the target carbon skeleton and introduce the necessary functional groups.

Direct Halogenation Strategies

Direct halogenation of a ketone, such as 2-heptanone, typically involves the reaction with a halogenating agent. This process can be selective, with halogenation occurring at the carbon atoms alpha to the carbonyl group. google.com The reaction conditions can be controlled to favor the formation of monohalogenated products. google.com For instance, treating a ketone with a halogen in an organic solvent under standard temperature and pressure can yield selectively halogenated ketones. google.com While specific examples for the direct chlorination of 2-heptanone to 7-chloro-2-heptanone are not detailed in the provided results, the general principle of alpha-halogenation of ketones is a well-established synthetic method.

Carbon-Carbon Bond Formation via Aldol (B89426) Condensation and Subsequent Transformations (e.g., from acetone (B3395972) and butyraldehyde)

A common and industrially significant route to 2-heptanone involves the aldol condensation of acetone and n-butyraldehyde. google.compatsnap.com This reaction typically proceeds in three main steps under basic catalysis:

Aldol Condensation: Acetone and n-butyraldehyde react to form 4-hydroxy-2-heptanone. google.com

Dehydration: The resulting aldol adduct is then dehydrated, often under neutral or acidic conditions, to yield 3-hepten-2-one. mdpi.com

Hydrogenation: Finally, the unsaturated ketone is hydrogenated to produce 2-heptanone. google.com

This process can be optimized by using solid base catalysts and controlling reaction parameters such as temperature and pressure. google.com One of the challenges in this synthesis is the self-condensation of n-butyraldehyde, which can lead to by-products that are difficult to separate from the desired 2-heptanone. patsnap.com

Table 1: Aldol Condensation Reaction Parameters

Parameter Value/Condition Reference
Reactants Acetone and n-butyraldehyde google.com
Catalyst Solid base catalyst (e.g., basic resin, alkali or alkaline-earth metal oxides/hydroxides) google.com
Temperature 0–60 °C google.com
Pressure 0–1 MPa google.com
Intermediate 1 4-hydroxy-2-heptanone google.com
Intermediate 2 3-hepten-2-one mdpi.com
Final Product 2-heptanone google.com

Organometallic Reagent Chemistry in Ketone Synthesis (e.g., using Grignard reagents)

Grignard reagents are versatile tools in the synthesis of ketones. One approach involves the reaction of a Grignard reagent with a Weinreb amide. For example, the addition of n-butylmagnesium bromide to an appropriate Weinreb amide can furnish 3-heptanone. adichemistry.com Another method involves the reaction of a Grignard reagent with an aldehyde followed by oxidation of the resulting secondary alcohol. For instance, 2-methyl-4-heptanol (B13450) can be prepared via the Grignard reaction between 1-chloro-2-methylpropane (B167039) and butanal, and subsequent oxidation yields 2-methyl-4-heptanone. acs.org

A specific method for preparing a precursor to 7-chloro-2-heptanone, ethyl 7-chloro-2-oxoheptanoate, utilizes a Grignard reaction. google.com This involves reacting 1-bromo-5-chloropentane (B104276) with magnesium to form the Grignard reagent, which then undergoes an addition reaction with diethyl oxalate. google.com The use of a benzene (B151609) solvent with an added organic base can help to suppress the Wurtz side reaction, thereby improving the yield and purity of the product. google.com

Synthesis from Acetylenic Hydrocarbons

Ketones can be synthesized from acetylenic hydrocarbons through hydration reactions. The synthesis of 2-heptanone from acetylene (B1199291) involves a two-step process. brainly.com First, acetylene is converted to 1-heptyne (B1330384) via alkylation with a suitable alkyl halide, such as 1-bromohexane, in the presence of a strong base like sodium amide. brainly.combccollege.ac.in The resulting 1-heptyne is then hydrated using water in the presence of an acid catalyst, like sulfuric acid, to produce 2-heptanone. brainly.com This reaction proceeds through the formation of an enol intermediate which tautomerizes to the more stable ketone. brainly.com Heating acetylenic hydrocarbons with acetic acid at high temperatures can also lead to the formation of ketones. redalyc.org

Synthetic Routes Involving Hexanoyl Chloride and Chloroacetyl Chloride

The synthesis of 1-chloro-2-heptanone can be achieved using hexanoyl chloride as a starting material. molaid.com While the specific reaction details are not extensively covered in the provided results, this route likely involves the reaction of hexanoyl chloride with a reagent that provides a chloromethyl group.

Biocatalytic Synthesis and Asymmetric Transformations

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. The asymmetric reduction of prochiral ketones to chiral alcohols is a key application of this technology.

The fungus Curvularia hominis B-36 has been identified as an effective biocatalyst for the asymmetric reduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol, a crucial intermediate for the synthesis of Treprostinil. mdpi.comresearchgate.net This whole-cell biocatalysis achieved a high yield (~97%) and excellent enantiomeric excess (99.9%) under optimized conditions. mdpi.com

Another example is the use of an alcohol dehydrogenase from Leifsonia sp. strain S749 (LSADH), which catalyzes the enantioselective reduction of 2-heptanone to (R)-2-heptanol with an enantiomeric excess greater than 99%. asm.org This reaction utilizes 2-propanol for cofactor regeneration, making it an efficient system. asm.org Similarly, baker's yeast has been used to synthesize (S)-1-chloro-2-heptanone, albeit with lower yield and enantiomeric excess. mdpi.com

Table 2: Biocatalytic Reduction of Ketones

Substrate Biocatalyst Product Yield Enantiomeric Excess (ee) Reference
1-chloro-2-heptanone Curvularia hominis B-36 (S)-1-chloro-2-heptanol ~97% 99.9% mdpi.comresearchgate.net
2-heptanone Leifsonia sp. S749 (LSADH) (R)-2-heptanol 78% >99% asm.org
1-chloro-2-heptanone Baker's yeast (S)-1-chloro-2-heptanone 56% 65% mdpi.com

Enantioselective Bioreduction of 1-Chloro-2-heptanone to Chiral Alcohols (e.g., (S)-1-chloro-2-heptanol)

The asymmetric reduction of 1-chloro-2-heptanone to its corresponding chiral alcohol, (S)-1-chloro-2-heptanol, is a key transformation that has been significantly advanced through biocatalysis. This process utilizes whole-cell biocatalysts to achieve high yields and exceptional enantioselectivity, which is a measure of the purity of one enantiomer over the other. mdpi.comresearchgate.net The use of whole cells is often preferred over isolated enzymes as it circumvents the need for costly enzyme purification and provides a natural, stable environment for the enzymes, complete with inherent systems for cofactor regeneration. mdpi.com

One of the most effective biocatalysts identified for this specific transformation is the fungus Curvularia hominis B-36. mdpi.commdpi.com When used as a whole-cell biocatalyst, this strain demonstrates remarkable efficiency in converting 1-chloro-2-heptanone into (S)-1-chloro-2-heptanol with an excellent yield of 97.2% and an enantiomeric excess (e.e.) value of 99.9%. mdpi.comresearchgate.net This level of selectivity is crucial for pharmaceutical applications where the biological activity of a molecule is often dependent on its specific stereochemistry.

A critical step in developing a successful biocatalytic process is the screening and identification of potent microorganisms. Curvularia hominis B-36 (CCTCC M 2017654) was identified as a superior biocatalyst for the asymmetric reduction of 1-chloro-2-heptanone following a screening of various soil microbes. mdpi.comresearchgate.netresearchgate.net The strain was characterized and identified based on its morphological characteristics and by sequencing its internally transcribed spacer (ITS) region, a common method for fungal identification. mdpi.comresearchgate.net

The application of Curvularia hominis B-36 as a whole-cell catalyst in a resting state has proven to be a benign and eco-friendly synthetic route. mdpi.com This biocatalyst has shown significant potential for industrial applications, successfully facilitating the scale-up of the bioreduction process in a 1.5 L working volume bioreactor, where it maintained its superb yield (~97%) and selectivity (99.9% e.e.). mdpi.comresearchgate.net The success of this specific biocatalyst highlights the importance of discovering new microorganisms from diverse environments to expand the toolkit for asymmetric synthesis. mdpi.com

To maximize the efficiency of the biocatalytic reduction, several key reaction parameters were systematically optimized. The ideal conditions for the conversion of 1-chloro-2-heptanone by Curvularia hominis B-36 were determined through detailed investigation of pH, temperature, co-substrate concentration, and biocatalyst (cell) concentration. mdpi.com

pH: The reaction is effective over a broad pH range from 4.0 to 8.0, achieving high yields between 86.9% and 94.5%. mdpi.comresearchgate.net This wide tolerance makes the process robust and adaptable. The optimal pH was established at 6.0 using a K2HPO4-KH2PO4 buffer (100 mM). mdpi.comresearchgate.net

Temperature: The ideal temperature for the bioreduction was found to be 30°C. mdpi.com

Co-substrate: The reaction requires a co-substrate for the regeneration of the necessary nicotinamide (B372718) cofactors (NADH or NADPH). nih.govresearchgate.net Isopropanol (B130326) was identified as an effective co-substrate, with an optimal concentration of 15% (v/v). mdpi.comresearchgate.net

Cell Concentration: The concentration of the resting cells of Curvularia hominis B-36 was optimized to 50 g/L (dry cell weight). mdpi.comresearchgate.net While higher concentrations were tested, they led to a slight decrease in yield, possibly due to mass transfer limitations. mdpi.com

Under these optimized conditions, the bioreduction of 75 mM 1-chloro-2-heptanone proceeds to completion within 20 hours, demonstrating a highly efficient and selective process. mdpi.comresearchgate.net

Table 1: Optimal Parameters for Bioreduction of 1-Chloro-2-heptanone

ParameterOptimal ValueResult
Biocatalyst Curvularia hominis B-36-
Substrate Conc. 75 mM-
pH 6.0Yield: 97.2%
Temperature 30°CEnantiomeric Excess: 99.9%
Cell Conc. (DCW) 50 g/LReaction Time: 20 hours
Co-substrate 15% (v/v) Isopropanol-

Exploration of Novel Biocatalytic Systems for Ketone Transformations

The field of biocatalysis is continually expanding through the discovery and engineering of new enzyme systems. While Curvularia hominis B-36 is highly effective for 1-chloro-2-heptanone, research into other systems reveals a broad range of potential catalysts for ketone reduction. These biocatalytic reductions are primarily carried out by nicotinamide-dependent dehydrogenases and reductases. nih.govresearchgate.net

The versatility of Curvularia hominis B-36 extends beyond its primary target. It has been shown to asymmetrically reduce a variety of other aliphatic and aromatic ketones with excellent enantioselectivity. mdpi.com For instance, it reduces other aliphatic ketones to their corresponding (S)-alcohols and aromatic ketones to their (R)-alcohols, consistently achieving high yields and enantiomeric excess values above 99%. mdpi.com

Other novel biocatalytic systems have also been developed. For example:

Lactobacillus senmaizukei has been used as a whole-cell biocatalyst for the enantioselective bioreduction of various aromatic and heteroaromatic ketones, producing the corresponding chiral alcohols with good yields and high enantioselectivity. researchgate.net

Leifsonia sp. strain S749 produces a novel alcohol dehydrogenase (LSADH) that effectively reduces a wide variety of ketones. nih.govasm.org This enzyme catalyzes the reduction of 2-heptanone to (R)-2-heptanol with an enantiomeric excess greater than 99%. nih.govasm.org

Bacillus cereus strains have been identified as having good anti-Prelog enantioselectivity, meaning they produce the opposite enantiomer to that predicted by Prelog's rule, which is valuable for accessing a wider range of chiral molecules. mdpi.com

These examples underscore the vast potential of microbial diversity in discovering new biocatalysts for important chemical transformations. The continuous exploration for new enzymes and the optimization of reaction systems are driving the adoption of biocatalysis as a "first choice" method for the synthesis of chiral compounds. acs.org

Table 2: Asymmetric Reduction of Various Ketones by Curvularia hominis B-36

Ketone SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (e.e., %)
Butan-2-one S>90>99
Pentan-2-one S>90>99
Hexan-2-one S>90>99
Octan-2-one S>90>99
Methyl 4-chloro-3-oxobutanoate S>90>99
Ethyl 4-chloro-3-oxobutanoate S>90>99
Acetophenone R>90>99

Source: Data adapted from research on the substrate scope of Curvularia hominis B-36. mdpi.com

Detailed Reaction Mechanisms and Chemical Transformations of 1 Chloro 2 Heptanone

Reactivity of the Carbonyl (Ketone) Group

The carbonyl group (C=O) is characterized by a significant polarization of the carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comallstudiesjournal.com This inherent electrophilicity is the basis for the most important class of reactions for ketones: nucleophilic addition. masterorganicchemistry.comlibretexts.org The general reactivity of ketones is influenced by both electronic factors (the presence of electron-donating or withdrawing groups) and steric factors (the size of the groups attached to the carbonyl carbon). libretexts.orgyoutube.com

Nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon, which leads to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This is a primary pathway for the conversion of ketones into other functional groups, most notably alcohols.

Common nucleophiles include hydride reagents (providing H⁻) and organometallic reagents (providing R⁻). masterorganicchemistry.comyoutube.com

Hydride Reductions: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common sources of hydride ions for the reduction of ketones to secondary alcohols. masterorganicchemistry.comrushim.ru In the case of 7-Chloro-2-heptanone, reduction yields 7-chloroheptan-2-ol. The mechanism involves the nucleophilic addition of the hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during a workup step. masterorganicchemistry.com

Organometallic Additions: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that add an alkyl, aryl, or vinyl group to the carbonyl carbon. youtube.com This reaction is a versatile method for forming new carbon-carbon bonds. The reaction of 7-Chloro-2-heptanone with an organometallic reagent, followed by an acidic workup, produces a tertiary alcohol. youtube.com

The reduction of the prochiral ketone in 7-Chloro-2-heptanone to the corresponding secondary alcohol (7-chloroheptan-2-ol) creates a new stereocenter. When this reaction is carried out with achiral reagents like NaBH₄, a racemic mixture of the (R) and (S) enantiomers is typically formed. libretexts.org However, significant research has focused on developing stereoselective methods to favor the formation of one enantiomer over the other.

Stereoselective reductions can be achieved using chiral reducing agents or by employing catalysts that create a chiral environment. google.com The stereochemical outcome of nucleophilic additions to ketones is often rationalized using models such as the Felkin-Anh model, which predicts the trajectory of the incoming nucleophile based on steric and electronic interactions with the substituents on the alpha-carbon. nih.gov For substrates with a remote stereocenter or a coordinating group, chelation control can dictate the facial selectivity of the attack. nih.gov In the context of 7-Chloro-2-heptanone, the terminal chlorine is generally too distant to exert significant stereochemical control over the reduction at C2 through chelation without specialized reagents. Therefore, achieving high stereoselectivity typically requires the use of external chiral catalysts or reagents. semanticscholar.orgresearchgate.net

The mechanism of ketone reduction by hydride reagents like sodium borohydride is a two-step process. masterorganicchemistry.com

Nucleophilic Attack: A hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon. This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated, typically by a solvent such as methanol or ethanol, or during an aqueous workup step, to yield the final alcohol product. youtube.commasterorganicchemistry.com

Theoretical and experimental studies on analogous systems, such as substituted cyclohexanones, have provided deep insight into the transition states of these reactions. vu.nlsbq.org.br These studies help explain the observed stereoselectivity by analyzing the relative energies of the different pathways for nucleophilic attack. Factors such as torsional strain and electronic effects in the transition state are considered to rationalize why one diastereomer might be formed preferentially. sbq.org.br

In addition to reacting at the carbonyl carbon, ketones can also undergo reactions at the adjacent alpha-carbons. This reactivity stems from the acidity of the α-hydrogens, which can be removed by a base to form a resonance-stabilized intermediate known as an enolate. quizlet.comualberta.ca The enolate is a potent nucleophile and can react with a variety of electrophiles. quizlet.com

7-Chloro-2-heptanone is an unsymmetrical ketone with two different sets of α-hydrogens: those on the C1 methyl group and those on the C3 methylene (B1212753) group. The removal of a proton from either side leads to two different constitutional isomers of the enolate. The control over which enolate is formed is a critical aspect of its synthetic application and is governed by the reaction conditions. almerja.comresearchgate.net

Kinetic Enolate: This enolate is formed the fastest. It results from the deprotonation of the less sterically hindered α-carbon, which in this case is the C1 methyl group. The formation of the kinetic enolate is favored by using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) and by adding the ketone to a solution of the base. ualberta.caalmerja.com

Thermodynamic Enolate: This is the more stable enolate, which generally has the more substituted double bond. For 7-Chloro-2-heptanone, this corresponds to the enolate formed by removing a proton from the C3 methylene group. Its formation is favored under conditions that allow for equilibrium to be established, such as using a stronger, smaller base (like sodium hydride) or a weaker base (like potassium tert-butoxide) at higher temperatures. almerja.com

The choice of conditions allows for the regioselective alkylation or other functionalization at either the C1 or C3 position.

Table 1: Conditions for Regioselective Enolate Formation of 7-Chloro-2-heptanone
Enolate TypePosition of DeprotonationKey ConditionsResulting Enolate Structure
Kinetic C1 (Methyl group)Strong, bulky base (e.g., LDA), Low temperature (-78 °C), Aprotic solvent (e.g., THF)Less substituted double bond (C1=C2)
Thermodynamic C3 (Methylene group)Strong or weak base (e.g., NaH, KOtBu), Higher temperature (e.g., 25 °C), Protic or aprotic solvent, Equilibrium conditionsMore substituted double bond (C2=C3)

When an enolate reacts with an electrophile, a new bond is formed at the α-carbon. If this carbon is prochiral, a new stereocenter can be created. The enolate ion is planar at the C=C double bond, meaning an incoming electrophile can attack from either the top or bottom face. ualberta.ca

In the absence of any chiral influence (such as a chiral auxiliary, catalyst, or solvent), the reaction of an achiral enolate with an achiral electrophile will result in a racemic mixture of the two possible enantiomers. ualberta.ca Achieving stereocontrol in enolate reactions is a significant area of organic synthesis, often requiring the use of sophisticated methodologies to direct the approach of the electrophile to one face of the planar enolate.

Selective Oxidation Reactions

The ketone functional group in 7-Chloro-2-heptanone can undergo selective oxidation, most notably through the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. wikipedia.org The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form an intermediate known as the Criegee intermediate. wikipedia.org The rate-determining step is the migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxide group, which occurs in a concerted fashion as a carboxylic acid is eliminated. wikipedia.org

A key aspect of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the relative migratory aptitude of the substituents attached to the carbonyl group. organic-chemistry.org The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For 7-Chloro-2-heptanone, the two substituents on the carbonyl group are a methyl group and a 5-chloropentyl group (a primary alkyl group). Based on the established migratory hierarchy, the 5-chloropentyl group has a higher migratory aptitude than the methyl group. Consequently, the oxidation of 7-Chloro-2-heptanone is expected to yield 5-chloropentyl acetate as the major product.

Table 1: Predicted Outcome of Baeyer-Villiger Oxidation of 7-Chloro-2-heptanone
ReactantMigrating Group 1 (Lower Aptitude)Migrating Group 2 (Higher Aptitude)Predicted Major Product
7-Chloro-2-heptanoneMethyl (-CH₃)5-Chloropentyl (-(CH₂)₅Cl)5-Chloropentyl acetate

Reactivity of the Terminal Chloro Group

The terminal chloro group is situated on a primary carbon, remote from the steric and electronic influence of the ketone group. Its reactivity is characteristic of a primary alkyl halide.

Nucleophilic substitution at the C7 position of 7-Chloro-2-heptanone is dominated by the SN2 (bimolecular nucleophilic substitution) mechanism. This pathway is heavily favored for primary alkyl halides. The SN2 reaction is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. This backside attack leads to an inversion of stereochemical configuration if the carbon were chiral.

The alternative SN1 (unimolecular nucleophilic substitution) pathway is highly disfavored. The SN1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. Primary carbocations are highly unstable and their formation presents a significant energy barrier, making the SN1 pathway for 7-Chloro-2-heptanone kinetically unfeasible under typical substitution conditions.

The preference for the SN2 pathway is a direct consequence of the substrate's structure. The primary carbon bearing the chlorine atom is sterically unhindered, allowing for easy access by a nucleophile.

Table 2: Comparison of SN1 and SN2 Pathways for 7-Chloro-2-heptanone
FactorSN2 PathwaySN1 Pathway
Substrate StructurePrimary alkyl halide (favored)Primary alkyl halide (disfavored)
MechanismOne-step, concertedTwo-step, via carbocation
IntermediateTransition state onlyUnstable primary carbocation
KineticsSecond-order (rate = k[substrate][nucleophile])First-order (rate = k[substrate])
Favored byStrong, unhindered nucleophiles; polar aprotic solventsWeak nucleophiles; polar protic solvents

Examples of SN2 reactions with 7-Chloro-2-heptanone include reactions with nucleophiles like iodide, cyanide, or azide to yield 7-iodo-2-heptanone, 8-oxononanenitrile, and 7-azido-2-heptanone, respectively.

When treated with a strong, non-nucleophilic base, 7-Chloro-2-heptanone can undergo an elimination reaction to form an alkene. Given that it is a primary alkyl halide, the E2 (bimolecular elimination) mechanism is the predominant pathway. This is a concerted, one-step reaction where the base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon, C6), while simultaneously the C-Cl bond breaks and a double bond forms between C6 and C7.

For 7-Chloro-2-heptanone, there is only one type of β-hydrogen (on C6), so only one alkene product is possible: hept-6-en-2-one. Zaitsev's rule, which predicts that the more substituted alkene will be the major product in elimination reactions, is not a factor here as there is no regiochemical ambiguity. masterorganicchemistry.com The use of a sterically hindered base, such as potassium tert-butoxide, is often employed to favor elimination over the competing SN2 substitution reaction.

The carbon-chlorine bond in 7-Chloro-2-heptanone can be cleaved homolytically to participate in radical reactions. A common method for this is reductive dehalogenation using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN).

The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from tributyltin hydride to generate the tributyltin radical (Bu₃Sn•).

Propagation: The tributyltin radical abstracts the chlorine atom from 7-Chloro-2-heptanone to form the stable tributyltin chloride and a primary heptan-2-one-7-yl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to form the final product, 2-heptanone (B89624), and regenerate the tributyltin radical, which continues the chain.

This pathway provides an efficient method for the removal of the terminal halogen to yield the parent ketone, 2-heptanone.

Intramolecular Reaction Pathways and Cyclization Studies

The bifunctional nature of 7-Chloro-2-heptanone allows for intramolecular reactions, where the nucleophilic character of the ketone (via its enolate) interacts with the electrophilic carbon bearing the chlorine atom.

In the presence of a strong base, 7-Chloro-2-heptanone can be deprotonated at one of the α-carbons to form a nucleophilic enolate. This enolate can then undergo an intramolecular SN2 reaction, attacking the C7 carbon and displacing the chloride to form a cyclic ketone. jove.comnih.gov

The regioselectivity of the initial deprotonation is a critical factor influencing the size of the resulting ring. The ketone has two α-carbons, C1 and C3, leading to two possible enolates and, consequently, two potential cyclization products.

Kinetic Enolate Formation: Deprotonation at the less sterically hindered C1 (methyl) position occurs faster. This is favored by using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures. The subsequent intramolecular attack of the C1 carbanion on C7 would result in the formation of a seven-membered ring, 2-methylcycloheptanone . This is classified as a 7-exo-tet cyclization.

Thermodynamic Enolate Formation: Deprotonation at the more substituted C3 position leads to the more thermodynamically stable enolate. This is favored by using a smaller base (e.g., sodium hydride) and higher temperatures, allowing the system to reach equilibrium. The intramolecular attack of the C3 carbanion on C7 would result in the formation of a five-membered ring, 2-acetylcyclopentane . This is classified as a 5-exo-tet cyclization.

Generally, the formation of five- and six-membered rings is kinetically and thermodynamically favored over the formation of seven-membered rings. According to Baldwin's rules for ring closure, both 5-exo-tet and 7-exo-tet cyclizations are favored processes, but the lower transition state energy for the formation of a five-membered ring often leads to it being the preferred product, especially under thermodynamic control.

Table 3: Potential Intramolecular Cyclization Pathways for 7-Chloro-2-heptanone
PathwayConditionsEnolate FormedRing Closure TypeProductRing Size
Kinetic ControlLDA, -78°CC1 Enolate (less substituted)7-exo-tet2-Methylcycloheptanone7-membered
Thermodynamic ControlNaH, 25°CC3 Enolate (more substituted)5-exo-tet2-Acetylcyclopentane5-membered

Cyclialkylation Studies

The intramolecular cyclization of 7-chloro-2-heptanone has been investigated, leading to the formation of cyclic ethers. One notable study involves the high-pressure reaction of 7-chloro-2-heptanone with tributyltin hydride. lookchem.comresearchgate.net This reaction does not result in a simple reduction of the ketone or the alkyl chloride. Instead, it proceeds through a pathway that leads to cyclized products. lookchem.comresearchgate.net

The proposed mechanism for this transformation is ionic in nature. lookchem.comresearchgate.net It is initiated by a nucleophilic attack of the hydride on the carbonyl carbon of the 7-chloro-2-heptanone. This initial attack is a key step that ultimately facilitates the intramolecular cyclization. The reaction of various chloroketones, including 7-chloro-2-heptanone, with tributyltin hydride can yield either chloroalkoxytins or cyclic ethers, depending on the specific substrate and reaction conditions. lookchem.comresearchgate.net

The formation of a cyclic ether from 7-chloro-2-heptanone under these conditions would result in 2-methyltetrahydropyran. lookchem.com This represents a 6-endo-trig type of ring closure.

Table 1: Products from the Reaction of Chloroketones with Tributyltin Hydride

Reactant Product(s) Reference
3-Chloro-2-butanone Chloroalkoxytins or cyclic ethers researchgate.net
4-Chloro-2-butanone Chloroalkoxytins or cyclic ethers researchgate.net
5-Chloro-2-pentanone Chloroalkoxytins or cyclic ethers researchgate.net
6-Chloro-2-hexanone Chloroalkoxytins or cyclic ethers researchgate.net

| 7-Chloro-2-heptanone | Chloroalkoxytins or cyclic ethers | lookchem.comresearchgate.net |

This table is based on the general outcomes described for a series of chloroketones in the cited research.

Acid-Catalyzed and Base-Catalyzed Transformations

The presence of both a ketone and an alkyl chloride functionality in 7-chloro-2-heptanone allows for distinct transformations under acidic and basic conditions.

Acid-Catalyzed Transformations

Under acidic conditions, the carbonyl oxygen of 7-chloro-2-heptanone can be protonated, which activates the ketone for subsequent reactions. A common acid-catalyzed reaction for ketones is α-halogenation; however, since 7-chloro-2-heptanone is already halogenated at the terminal position, other reactions are more likely.

One potential acid-catalyzed intramolecular reaction is a cyclization to form a bicyclic or spirocyclic system, although this is less common for simple chloroketones without further activating groups. More generally, acid catalysis can promote the formation of an enol intermediate. This enol could potentially undergo further reactions, but specific studies on 7-chloro-2-heptanone in this context are not widely documented. The primary role of the acid would be to activate the carbonyl group for nucleophilic attack.

Base-Catalyzed Transformations

In the presence of a base, 7-chloro-2-heptanone can undergo deprotonation at the α-carbon (C1 or C3) to form an enolate. This enolate is a potent nucleophile and can participate in several intramolecular reactions.

A significant base-catalyzed transformation is intramolecular alkylation. The enolate formed can attack the carbon bearing the chlorine atom (C7) in an intramolecular SN2 reaction. Given the length of the carbon chain, this would lead to the formation of a cyclic ketone. Specifically, attack from the C1 position would result in a seven-membered ring (2-methylcycloheptanone), while attack from the C3 position would lead to a five-membered ring (2-acetylcyclopentane). The relative rates of these cyclizations would depend on the stability of the transition states for 7-endo-trig versus 5-exo-trig ring closures.

Another possible base-catalyzed reaction is the Favorskii rearrangement, which is a characteristic reaction of α-haloketones with base. However, 7-chloro-2-heptanone is a γ'-haloketone (or more distant), so a classic Favorskii rearrangement is not expected. Instead, simple intramolecular cyclization via enolate formation is the more probable pathway.

Reactions of α-chloroketones with alkali are known to produce a variety of products, and by analogy, the more distant chloro-substituent in 7-chloro-2-heptanone would be expected to favor intramolecular substitution over other rearrangement pathways. acs.org

Table 2: Potential Products of Base-Catalyzed Intramolecular Cyclization of 7-Chloro-2-heptanone

Nucleophilic Carbon Ring Size Product Name
C1 7-membered 2-Methylcycloheptanone

Advanced Spectroscopic and Computational Analysis of 1 Chloro 2 Heptanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 7-Chloro-2-heptanone, both ¹H NMR and ¹³C NMR provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum of a related compound, 1-chloro-2-heptanone, shows distinct signals that can be extrapolated to understand 7-Chloro-2-heptanone. In 1-chloro-2-heptanone, the protons on the carbon adjacent to the chlorine (C1) appear as a singlet at δ 4.38 ppm. The protons on the carbon adjacent to the carbonyl group (C3) present as a triplet at δ 2.56 ppm. The methylene (B1212753) protons on carbons 4 and 5, and the methyl protons on carbon 7, show complex multiplets and a triplet, respectively, in the upfield region.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. For 1-chloro-2-heptanone, the carbonyl carbon (C2) resonates at δ 201.96 ppm. The carbon bonded to the chlorine atom (C1) is observed at δ 48.94 ppm. The remaining methylene and methyl carbons appear at δ 39.33, 31.23, 23.19, 22.43, and 13.87 ppm. mdpi.com This data is instrumental in confirming the carbon skeleton of the molecule.

Table 1: NMR Data for a Related Heptanone Derivative

Nucleus Chemical Shift (ppm) for 1-Chloro-2-heptanone
¹³C Carbonyl (C=O) 201.96
¹³C Chlorinated Carbon (CH₂Cl) 48.94
¹³C Methylene Carbons 39.33, 31.23, 23.19, 22.43
¹³C Methyl Carbon 13.87
¹H Chlorinated Protons (CH₂Cl) 4.38 (s)
¹H Methylene Protons (adjacent to C=O) 2.56 (t)

Data sourced from a study on 1-chloro-2-heptanone, which serves as a reference for understanding the spectroscopic properties of chlorinated heptanones. mdpi.com

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound. For 7-Chloro-2-heptanone, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (148.63 g/mol ). spectrabase.com

The fragmentation of ketones in mass spectrometry is well-documented. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation pathway. libretexts.org For 2-heptanone (B89624), a prominent fragment is observed at m/z 43, corresponding to the [CH₃CO]⁺ ion. bris.ac.uk Another significant fragmentation process for carbonyl compounds is the McLafferty rearrangement, which is characteristic for ketones with a sufficiently long alkyl chain. youtube.com In the case of 2-heptanone, this rearrangement leads to a characteristic ion at m/z 58. libretexts.org For 7-Chloro-2-heptanone, the presence of the chlorine atom would influence the fragmentation, potentially leading to fragments containing chlorine or showing isotopic patterns characteristic of chlorine.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a ketone is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For aliphatic ketones like 2-heptanone, this band typically appears around 1715-1718 cm⁻¹. bris.ac.uklibretexts.org The presence of a halogen, such as chlorine, can slightly shift this frequency. The spectrum would also exhibit C-H stretching and bending vibrations for the alkyl chain. libretexts.org SpectraBase provides data showing a transmission IR spectrum for 7-chloroheptan-2-one. spectrabase.com

Computational Chemistry Approaches

Computational chemistry offers valuable insights into the molecular properties and reactivity of compounds like 7-Chloro-2-heptanone.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT calculations, often using functionals like B3LYP, can be employed to optimize the geometry of 7-Chloro-2-heptanone, predicting bond lengths, bond angles, and dihedral angles. iucr.org These calculations can also determine electronic properties such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. iucr.org Studies on related ketones have utilized DFT to understand their tautomeric and conformational properties. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations can model the behavior of 7-Chloro-2-heptanone over time, providing insights into its conformational flexibility and interactions with solvent molecules. nii.ac.jp By simulating the molecule in different environments, such as in a vacuum or in a solvent like water, MD can reveal the preferred conformations and how the solvent influences the molecular structure and dynamics. acs.org Such simulations have been performed on 2-heptanone to study its liquid phase properties. acs.org

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling can be used to explore the reaction mechanisms involving 7-Chloro-2-heptanone. By calculating the potential energy surface for a reaction, it is possible to identify the transition states and intermediates, providing a detailed picture of the reaction pathway. nii.ac.jp This approach has been applied to study the atmospheric chemistry of related ketones like 2-heptanone, investigating their reactions with hydroxyl radicals. acs.org Such studies are crucial for understanding the environmental fate and reactivity of these compounds.

Table 2: Compound Names Mentioned in the Article

Compound Name
1-Chloro-2-heptanone
2-Heptanone
7-Chloro-2-heptanone
Ethanol
1-chloro-2-methylpropane (B167039)
2-butanone (B6335102)
2-Pentanone
3-Heptanone
4-Heptanone
Heptanal
Heptanoic acid
Heptane (B126788)
(S)-1-chloro-2-heptanol
Treprostinil
7-Chloro-1-heptanol
2-Heptyne, 7-chloro-
3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one
2-chloropropiophenone
disiamylborane
methyl 4-(4-methoxyphenyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
1-(4-(4-methoxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl)hex-5-en-1-ol
methyl 4-(3,4-dimethoxyphenyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
5-nonanone
2-methyl-3-hexanone
2,4-dimethyl-3-pentanone
3,5-dimethyl-4-heptanone
cyclohexanone
bottromycin A2
acetone (B3395972)
pyrrole
furfural
nonanal
acetonitrile
D4 siloxane
D5 siloxane
isoprene
benzene (B151609)
o-xylene
limonene
1,3,5-trimethylbenzene
α-pinene
butanal
1,4-dioxane
2-hexanone
hexanal
propanal
2,4-pentanedione
pentanal
(R)-7-CHLORO-2-METHYL-HEPTANAL
3-methylbutyramide
n-butylamine
n-methylbenzylamine
naphthalene
2-butenoic acid
ethyl acetate
ethyl methyl ether
1-bromopropane
1-bromo-1-chloro-2,2,2- trifluoroethane
1-bromopentane
1-butanol
1-butene
5-(1-pyrenyl)-2'-deoxyuridine

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

While a specific MEP map for 7-Chloro-2-heptanone is not published in the searched literature, the principles of MEP analysis can be applied to predict its reactivity based on studies of similar molecules like other halo-ketones and haloalkenes. acs.orgnih.govcsic.escdnsciencepub.com

MEP is a computational chemistry tool used to visualize the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in noncovalent interactions.

Electrophilic and Nucleophilic Regions: The MEP map would reveal the distribution of charge. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. For 7-Chloro-2-heptanone, this region would be concentrated around the carbonyl oxygen atom due to its lone pairs of electrons. researchgate.net Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net These would be located around the hydrogen atoms and, significantly, the carbonyl carbon.

Reactivity Prediction: In 7-Chloro-2-heptanone, the MEP would show a strong negative potential (red) on the carbonyl oxygen, making it a prime site for protonation or coordination to Lewis acids. A significant positive potential (blue) would be expected on the carbonyl carbon, confirming its electrophilicity and susceptibility to attack by nucleophiles.

σ-hole on Chlorine: Computational studies on halogenated compounds often reveal a region of positive electrostatic potential on the halogen atom, known as a "sigma-hole" (σ-hole). researchgate.net This occurs along the axis of the C-Cl bond, opposite the bonding electrons. This positive region allows the chlorine atom to act as a Lewis acid and engage in "halogen bonding," a type of noncovalent interaction with electron donors. An MEP map of 7-Chloro-2-heptanone would likely show such a σ-hole on the chlorine atom, indicating its potential to interact with nucleophiles or lone-pair-donating atoms in other molecules. This dual reactivity—nucleophilic attack at the carbonyl carbon and potential halogen bonding at the terminal chlorine—is a key feature that would be illuminated by an MEP analysis. cdnsciencepub.com

Role of 1 Chloro 2 Heptanone As a Versatile Synthetic Building Block

Precursor in the Synthesis of Chiral Intermediates for Complex Molecules

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. 7-Chloro-2-heptanone can be a precursor for creating chiral molecules, which are essential for developing drugs and other complex bioactive compounds.

One key transformation is the asymmetric reduction of the ketone group in a related compound, 1-chloro-2-heptanone, to produce the chiral alcohol (S)-1-chloro-2-heptanol. This specific chiral alcohol is a critical intermediate in the synthesis of Treprostinil, a drug used to treat primary pulmonary hypertension. mdpi.comresearchgate.net While this example uses the 1-chloro isomer, the principle of asymmetric reduction of the ketone in halo-ketones to generate chiral alcohols is a widely applied strategy in organic synthesis. mdpi.com Such biocatalytic methods are often preferred for their high stereoselectivity and environmentally friendly reaction conditions. mdpi.comresearchgate.net

The general approach involves using biocatalysts, such as enzymes or whole-cell systems from fungi like Curvularia hominis, to achieve high yields and excellent enantiomeric excess (ee). mdpi.comresearchgate.net These biological systems can selectively produce one enantiomer over the other, which is crucial for the biological activity of the final complex molecule. rsc.org The ability to generate such chiral building blocks is fundamental to the construction of advanced pharmaceutical ingredients. rsc.org

Table 1: Asymmetric Bioreduction of 1-chloro-2-heptanone

Catalyst SystemSubstrate ConcentrationYieldEnantiomeric Excess (ee)Reference
Curvularia hominis B-3675 mM97.2%99.9% researchgate.net
Baker's YeastNot Specified56%65% mdpi.com

Utilization in the Construction of Heterocyclic Systems

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are prevalent in pharmaceuticals, agrochemicals, and materials science. The dual functionality of halo-ketones like 7-Chloro-2-heptanone makes them valuable precursors for building these ring systems.

For instance, related α-haloketones are used in the Hantzsch thiazole (B1198619) synthesis. In a patented process, 3-thiocyanato-5-chloro-2-heptanone, derived from a dichlorinated heptanone, is used to construct a thiazole ring, a common heterocycle in medicinal chemistry. google.com The ketone and the adjacent functional group (in this case, thiocyanate (B1210189) derived from a halogen) react with an amine-containing compound to form the heterocyclic ring. google.com

Furthermore, cycloheptanone, the parent carbocycle of 7-chloro-2-heptanone, is a known starting material for synthesizing fused cycloheptapyrimidines, which are complex heterocyclic systems with potential biological activity. researchgate.net The ketone functionality allows for condensation reactions with various reagents to build fused pyrimidine (B1678525) rings. The presence of a chloro-substituent on the heptane (B126788) chain, as in 7-chloro-2-heptanone, provides an additional reactive handle for further cyclization or functionalization steps, expanding the range of accessible heterocyclic structures.

Integration into Multi-Step Organic Synthesis Strategies

The successful synthesis of a complex target molecule often requires a multi-step approach where each reaction is carefully planned to build up the final structure piece by piece. libretexts.orgiranchembook.ir 7-Chloro-2-heptanone, with its distinct reactive sites, is well-suited for integration into such synthetic sequences.

A typical strategy, known as retrosynthesis, involves working backward from the target molecule to identify simpler starting materials. libretexts.org A molecule like 7-chloro-2-heptanone could be identified as a key intermediate because its functionalities allow for specific bond formations. For example:

The ketone group can undergo nucleophilic addition, reduction to an alcohol, or conversion to an alkene. iranchembook.ir It can also be used to form carbon-carbon bonds via enolate chemistry. orgsyn.org

The terminal chlorine atom is a good leaving group in nucleophilic substitution (SN2) reactions, allowing for the attachment of a wide variety of nucleophiles to extend the carbon chain or introduce new functional groups.

This dual reactivity allows chemists to use one part of the molecule for a transformation while leaving the other part unchanged for a subsequent reaction, a key concept in protecting-group-free synthesis. iranchembook.ir For example, the ketone could be reacted first, and in a later step, the chloro-group could be displaced to form a new bond, a common tactic in building complex carbon skeletons. chemistrydocs.com

Derivatization for Specialized Chemical Applications

The chemical modification, or derivatization, of a molecule like 7-Chloro-2-heptanone can tailor its properties for specific, specialized uses. acs.orgresearchgate.net

One significant application for the parent compound, 2-heptanone (B89624), is its use as a solvent, particularly in the electronics industry for the development of photoresists. justia.comgoogle.compatsnap.com Photoresists are light-sensitive materials used in photolithography to create patterns on substrates like silicon wafers. While 7-chloro-2-heptanone itself is not the photoresist material, its unchlorinated analog, 2-heptanone, is employed as a developer solvent that selectively removes unexposed portions of the photoresist layer. google.compatsnap.com It is also used as a solvent vehicle in the photoresist composition itself. mst.edu The physical properties of the solvent, such as boiling point and solvency, are critical for these processes. mst.edupostnova.com The introduction of a chlorine atom, as in 7-chloro-2-heptanone, would alter these properties (e.g., polarity, boiling point), which could be leveraged to fine-tune its performance as a specialized solvent or in other niche applications.

Derivatization can also prepare a compound for analysis. For example, compounds with poor volatility or those that are difficult to detect can be chemically modified to improve their behavior in analytical techniques like gas chromatography (GC). acs.orgnih.gov

Mechanistic Investigations of Reactions Involving 1 Chloro 2 Heptanone

Kinetics and Thermodynamics of Reactions

The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility, rate, and energy changes associated with chemical transformations. For reactions involving ketones like 2-heptanone (B89624) and its derivatives, these investigations are crucial for understanding and optimizing reaction conditions.

Thermodynamic studies on the ketoreductase-catalyzed reduction of 2-alkanones, including 2-heptanone, have been conducted to determine equilibrium constants and other thermodynamic parameters. researchgate.net For the reaction of 2-heptanone with 2-propanol to form 2-heptanol (B47269) and acetone (B3395972), the equilibrium constant (K) and standard molar Gibbs free energy change (ΔrG°) have been measured. researchgate.net A study on this equilibrium in various solvents found that the values of the equilibrium constants decrease as the carbon chain length of the alkanone increases. researchgate.net For the reduction of 2-butanone (B6335102) in n-hexane at 298.15 K, the standard molar enthalpy change (ΔrH°) and standard molar entropy change (ΔrS°) were also determined. researchgate.net

ParameterValueConditions
Equilibrium Constant (K) 0.838 ± 0.013For 2-butanone reduction in n-hexane at 298.15 K researchgate.net
Standard Molar Gibbs Free Energy Change (ΔrG°) 420 ± 30 J·mol⁻¹For 2-butanone reduction in n-hexane at 298.15 K researchgate.net
Standard Molar Enthalpy Change (ΔrH°) -2800 ± 1200 J·mol⁻¹For 2-butanone reduction in n-hexane at 298.15 K researchgate.net
Standard Molar Entropy Change (ΔrS°) -10.8 ± 4.1 J·K⁻¹·mol⁻¹For 2-butanone reduction in n-hexane at 298.15 K researchgate.net

From a kinetic perspective, enzymatic reductions of related chlorinated ketones have been characterized. An NADPH-dependent reductase purified from baker's yeast was used to study the asymmetric reduction of various carbonyl compounds, including 1-chloro-2-hexanone, a close analog of 1-chloro-2-heptanone. acs.org This enzyme exhibited high specificity constants (kcat/Km) and relatively low Michaelis constants (Km), indicating efficient catalysis. acs.org

SubstrateKm (M)kcat/Km (s⁻¹ M⁻¹)
1-Chloro-2-hexanone10⁻⁴ - 10⁻³10³ - 10⁵

Data for analogous reductase on various substrates. acs.org

Furthermore, the regioselectivity of reactions involving unsymmetrical ketones like 2-heptanone is governed by whether the kinetic or thermodynamic enolate is formed. msu.edu The formation of the kinetically favored enolate occurs rapidly at low temperatures by removing a proton from the less substituted alpha-carbon (the methyl group), whereas the thermodynamically favored enolate is formed under equilibrium conditions from the more substituted alpha-carbon (the methylene (B1212753) group). msu.edu This principle dictates the outcome of subsequent reactions such as intramolecular alkylation. msu.edu

Stereochemical Outcomes and Enantioselectivity

The stereochemical course of reactions involving chloro-heptanones is a critical aspect, particularly in the synthesis of chiral molecules. Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity.

A newly isolated fungus, Curvularia hominis B-36, has been shown to be highly effective in the asymmetric bioreduction of 1-chloro-2-heptanone to produce (S)-1-chloro-2-heptanol. mdpi.comresearchgate.net This whole-cell biocatalyst achieves excellent yield (97.2%) and a high enantiomeric excess (ee) of 99.9% under optimized conditions. researchgate.net The stereoselectivity of this reduction is consistently high, with the (S)-enantiomer being the major product. mdpi.com A study involving the reduction of 2-heptanone with a ketoreductase found that the 2-heptanol product was a mixture of (S)-(+)-2-heptanol and (R)-(−)-2-heptanol in a 95:5 ratio, respectively. researchgate.net

The enantioselectivity of these bioreductions is often influenced by reaction conditions. For the reduction of 1-chloro-2-heptanone by Curvularia hominis B-36, the enantiomeric excess remained high (above 99%) across a range of pH values from 4.0 to 8.0. mdpi.com Similarly, the choice of co-substrate, while affecting the reaction rate, did not significantly impact the high ee value. mdpi.com

Beyond biocatalysis, stereochemical outcomes can be controlled through the use of chiral auxiliaries. For instance, in samarium(II) iodide-mediated Reformatsky reactions, the absolute configuration of chiral auxiliaries attached to the reagent dictates the stereoselective formation of either erythro or threo products. nih.gov This demonstrates a general strategy where the chirality of an auxiliary can override the inherent facial preference of the substrate. nih.gov

Solvent Effects on Reaction Rate and Selectivity

The choice of solvent can profoundly influence the rate and selectivity of chemical reactions. In the context of reactions involving 1-chloro-2-heptanone, solvent and co-solvent effects are particularly evident in biocatalytic reductions.

In the asymmetric bioreduction of 1-chloro-2-heptanone using Curvularia hominis B-36, the presence of a co-substrate is crucial for regenerating the necessary nicotinamide (B372718) cofactor NAD(P)H. researchgate.net A screening of various alcohols and carbohydrates as co-substrates revealed that isopropanol (B130326) was superior, leading to a product yield of 97.8%. mdpi.comresearchgate.net In contrast, the reaction without any co-substrate gave a yield of only 16.8%. mdpi.comresearchgate.net It is proposed that alcohols may also enhance the solubility of the substrate, thereby accelerating the enzymatic reaction rate. mdpi.com However, excessively high concentrations of isopropanol (25–30%) can lead to a sharp decrease in yield, possibly by disrupting the cell's osmotic pressure and inactivating the enzyme system. mdpi.com

In other types of reactions, such as the selective hydrogenation of unsaturated ketones, the solvent has been shown to have a significant effect on selectivity. rsc.org For example, using tetrahydrofuran (B95107) (THF) as a solvent in the hydrogenation of isophorone (B1672270) over a RANEY® Ni catalyst promoted the formation of the desired product by inhibiting its further hydrogenation. rsc.org

Conversely, in the ketoreductase-catalyzed reduction of 2-alkanones (including 2-heptanone), the equilibrium constant showed little dependence on the solvent. researchgate.net Similar equilibrium constants were observed in solvents of varying polarity, such as n-hexane, toluene, methyl tert-butyl ether (MTBE), and supercritical carbon dioxide. researchgate.net

Catalytic Mechanisms (e.g., Copper-catalyzed reactions)

The mechanisms by which catalysts facilitate reactions of chloro-heptanones are diverse, encompassing both enzymatic and transition-metal catalysis.

In the biocatalytic reduction of 1-chloro-2-heptanone, the mechanism involves a carbonyl reductase enzyme within the microbial cells. researchgate.net These enzymes require a nicotinamide cofactor, such as NAD(P)H, as a hydrogen donor to reduce the ketone's carbonyl group. researchgate.net The co-substrate, like isopropanol, plays a key role in an integrated coenzyme regeneration system within the whole cells, allowing the catalytic cycle to continue. mdpi.com

Copper-catalyzed reactions represent another important class of transformations. While specific examples involving 7-chloro-2-heptanone are not extensively detailed, general mechanisms for copper-catalyzed reactions involving organochlorides and C-H bonds provide relevant models. One such mechanism involves the use of a CuCl₂ catalyst which, upon photoirradiation, can undergo Ligand-to-Metal Charge Transfer (LMCT). sci-hub.se This process generates a highly reactive chlorine radical, which acts as a powerful hydrogen atom transfer (HAT) reagent capable of abstracting hydrogen from strong C-H bonds to form an alkyl radical, initiating further functionalization. sci-hub.se

In other copper-catalyzed systems, such as electrophilic aminations, a Cu(I) species is proposed to be the active catalyst. core.ac.uk These reactions often proceed through the formation of organocopper intermediates that then react with an electrophile. core.ac.uk Similarly, copper-catalyzed decomposition of related α-diazo ketones is known to proceed via a copper-carbenoid intermediate, which can then undergo various insertion or cyclization reactions. cdnsciencepub.com

Advanced Derivatives and Analogues of 1 Chloro 2 Heptanone

Synthesis and Unique Reactivity of Functionalized Derivatives

The introduction of diverse functional groups onto the 2-heptanone (B89624) backbone gives rise to derivatives with novel properties. The strategic placement of these groups can dramatically alter the molecule's reactivity, enabling its use as a specific chemical probe or as a precursor in complex synthetic pathways.

A prominent example of a functionalized derivative is 1-chloro-3-tosylamido-7-amino-2-heptanone, commonly known as Nα-p-Tosyl-L-lysine chloromethyl ketone or TLCK. researchgate.netnih.gov This compound is a highly specific reagent used in biochemistry to study the active sites of enzymes. researchgate.netsigmaaldrich.comacs.org TLCK combines the structural features of a tosylated lysine (B10760008), which provides specificity for enzymes like trypsin that cleave peptide bonds after lysine residues, with a reactive chloromethyl ketone group. researchgate.netacs.org

The synthesis of such α-amino-α´-halomethylketones has historically involved methods like the Arndt-Eistert synthesis, which uses the hazardous reagent diazomethane. researchgate.net To circumvent this, safer methods utilizing sulfoxonium ylides as key intermediates have been developed to generate the chloromethylketone moiety while preserving the chiral integrity of the starting amino acid. researchgate.net

The unique reactivity of TLCK lies in its ability to act as an irreversible inhibitor. nih.gov It specifically targets and alkylates a critical histidine residue within the active center of trypsin. acs.org This reaction proceeds with a second-order rate constant and is inhibited by the presence of competitive inhibitors, confirming that the modification occurs at the enzyme's active site. researchgate.net The specificity of this interaction makes TLCK an invaluable tool for active-center labeling and for elucidating enzyme mechanisms. researchgate.netacs.org

Table 1: Properties of (3S)-1-Chloro-3-tosylamido-7-amino-2-heptanone hydrochloride (TLCK)

Property Value Source
CAS Number 4272-74-6 avantorsciences.com
Molecular Formula C₁₄H₂₂Cl₂N₂O₃S avantorsciences.com
Molecular Weight 369.301 g/mol avantorsciences.com
Appearance White to light beige powder avantorsciences.comthermofisher.com
Melting Point 160–161 °C (decomposes) avantorsciences.com
Specific Optical Rotation -9° to -10° (c=5, H₂O) avantorsciences.comthermofisher.com
Application Serine protease inhibitor, alkylating agent nih.gov

Poly-halogenated analogues of 2-heptanone represent another significant class of derivatives, with 1,1,3,3-tetrabromo-2-heptanone being a well-studied example. This compound is not typically synthesized in the lab for industrial purposes but is a natural product isolated from the red alga Bonnemaisonia hamifera. semanticscholar.orgcapes.gov.brvliz.be In this marine organism, the compound is produced via pathways likely involving bromoperoxidase enzymes. capes.gov.br

The unique characteristic of 1,1,3,3-tetrabromo-2-heptanone is its role as a potent chemical defense agent for the alga. semanticscholar.orggu.se It functions as a feeding deterrent against native herbivores and also exhibits antibacterial properties, protecting the alga from pathogenic bacterial colonization. vliz.begu.se Studies have shown that the production of this metabolite provides a significant fitness benefit to B. hamifera in its natural environment. semanticscholar.orgvliz.be The synthesis of this and related halogenated ketones in the alga is thought to be a precursor to in vivo Favorsky rearrangements, leading to a diverse array of halogenated C7-C9 compounds. capes.gov.br

Experimental manipulation of bromine availability in the culture media of B. hamifera has demonstrated a direct link between bromine supply and the concentration of 1,1,3,3-tetrabromo-2-heptanone, confirming its biogenic origin. semanticscholar.orgresearchgate.net

Table 2: Research Findings on 1,1,3,3-Tetrabromo-2-heptanone

Research Area Finding Source
Natural Source Isolated from the red alga Bonnemaisonia hamifera. capes.gov.brvliz.be
Biological Function Acts as a chemical defense against herbivores and pathogenic bacteria. semanticscholar.orggu.se
Ecological Role Provides a fitness benefit by reducing grazing and biofouling. vliz.be
Biosynthesis Production is dependent on the availability of bromide in the environment. semanticscholar.orgresearchgate.net

Stereoisomeric Studies and Enantiomeric Excess (ee) Control in Derivative Synthesis

The synthesis of chiral molecules requires precise control over stereochemistry, a concept known as stereoselective synthesis. msu.edu When a reaction preferentially forms one enantiomer over the other from an achiral or racemic starting material, it is termed asymmetric induction. msu.edu The success of such a synthesis is often quantified by the enantiomeric excess (ee), which measures the purity of the desired enantiomer in the mixture. msu.edu A pure enantiomer has an ee of 100%. msu.edu

In the context of 1-chloro-2-heptanone derivatives, significant research has focused on the asymmetric reduction of the ketone to produce chiral alcohols, which are valuable intermediates. For instance, (S)-1-chloro-2-heptanol is a key precursor for synthesizing Treprostinil, a drug used to treat primary pulmonary hypertension. researchgate.net

Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these transformations. A newly isolated fungal strain, Curvularia hominis B-36, has been shown to be an effective whole-cell biocatalyst for the asymmetric reduction of 1-chloro-2-heptanone. researchgate.net Through optimization of reaction conditions—including pH, co-substrate, and cell concentration—researchers achieved a 97.2% yield of (S)-1-chloro-2-heptanol with an exceptional enantiomeric excess of 99.9%. researchgate.net The use of isopropanol (B130326) as a co-substrate was found to be particularly effective, likely by enhancing the solubility of the substrate and accelerating the enzymatic reaction rate. researchgate.net Such methods highlight the efficiency and precision that can be attained in controlling the stereoisomeric outcome of derivative synthesis. researchgate.net

Future Research Directions and Emerging Paradigms for 1 Chloro 2 Heptanone Chemistry

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact. For 1-chloro-2-heptanone, a key intermediate, future research will prioritize the development of eco-friendly synthetic routes.

A significant area of development is the use of biocatalysis. mdpi.com Traditional chemical methods for producing related compounds often require very low temperatures (e.g., -78 °C) and organometallic reagents like Grignard reagents. mdpi.com In contrast, biocatalytic processes, such as the asymmetric reduction of 1-chloro-2-heptanone to its corresponding alcohol, can operate at room temperature. mdpi.com Researchers have successfully used whole-cell biocatalysts, such as the fungus Curvularia hominis, for the asymmetric reduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol, achieving high yields (97.2%) and excellent enantiomeric excess (99.9%). mdpi.comresearchgate.net This biocatalytic route is noted as being benign and eco-friendly. mdpi.comdntb.gov.ua Such processes hold immense potential for creating chiral building blocks with high selectivity while minimizing the environmental footprint associated with traditional synthesis. dntb.gov.ua

Future work will likely focus on discovering novel enzymes and optimizing reaction conditions, such as pH and co-substrates, to further enhance yield and selectivity. mdpi.comresearchgate.net The transition from highly diluted aqueous systems to non-aqueous media like deep eutectic solvents (DESs) is another promising green chemistry approach to reduce water usage and simplify downstream processing. dntb.gov.ua Additionally, replacing hazardous reagents is a key goal. For instance, methods using trichloroisocyanuric acid as both an oxidant and chlorinating agent offer a direct conversion of alcohols to α-chloro ketones, minimizing toxic waste. organic-chemistry.orgacs.org

Research Findings on Biocatalytic Reduction of 1-Chloro-2-heptanone:

ParameterCondition/ResultSignificanceReference
BiocatalystCurvularia hominis B-36 (whole cells)Novel, highly efficient catalyst for asymmetric reduction. mdpi.com
Substrate ConcentrationOptimal at 75 mMBalances high yield with substrate inhibition effects. mdpi.com
Yield~97.2%Demonstrates high conversion efficiency. mdpi.com
Enantiomeric Excess (ee)99.9% for (S)-enantiomerMeets stringent requirements for asymmetric synthesis. mdpi.com
Reaction pHEffective over a broad range (4.0-8.0)Indicates a robust enzyme system suitable for various conditions. mdpi.comresearchgate.net

Application of Machine Learning and AI in Reaction Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by enabling predictive modeling and optimizing reaction outcomes. beilstein-journals.org For a compound like 1-chloro-2-heptanone, AI can be applied in several ways, from retrosynthesis planning to the discovery of novel reactions.

Reaction-based de novo design uses algorithms to construct novel, synthetically accessible molecules by applying known chemical transformations to a set of building blocks. whiterose.ac.uk ML models can be trained on vast reaction databases to predict the most effective reagents, catalysts, and conditions for a desired transformation, such as the α-chlorination of a ketone. beilstein-journals.org For instance, global models can suggest general conditions for a wide range of reactions, while local models can fine-tune parameters like temperature and solvent to maximize the yield and selectivity for a specific reaction family. beilstein-journals.org

Recent studies have demonstrated the use of ML to predict reaction yields and enantioselectivity for various reaction types, such as C-N couplings and catalyzed additions. nih.gov These predictive capabilities reduce the need for extensive empirical screening, saving time and resources. Furthermore, AI can assist in mechanistic understanding by analyzing large datasets to identify patterns and predict reaction pathways, including potential byproducts. researchgate.net As these technologies mature, they will allow chemists to design more efficient and innovative syntheses involving 1-chloro-2-heptanone with greater confidence.

Microfluidic and Continuous Flow Synthesis Methodologies

Microfluidic and continuous flow chemistry offer significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. nih.gov These technologies are particularly well-suited for the synthesis of α-halo ketones like 1-chloro-2-heptanone, which can involve hazardous reagents or exothermic reactions. acs.orgacs.org

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.gov For example, a multistep continuous flow process has been developed for the synthesis of α-chloro ketones from N-protected amino acids, which eliminates the need to handle the hazardous intermediate diazomethane. acs.orgacs.org This system achieved a high yield (87%) and a throughput of 1.25 mmol/hour. acs.org

The application of flow chemistry to reactions involving 1-chloro-2-heptanone could enable safer handling of chlorinating agents and better management of reaction exotherms. Microfluidic reactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, further improving reaction efficiency and safety. rsc.org The scalability of these systems allows for a seamless transition from laboratory-scale discovery to industrial production, a key advantage for commercially relevant building blocks. researchgate.netdntb.gov.ua

Advanced In Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides deep mechanistic insights and enables precise process control, aligning with the FDA's Process Analytical Technology (PAT) framework. bruker.comstepscience.com PAT aims to ensure product quality by designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.com

For the synthesis of 1-chloro-2-heptanone, in situ spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are invaluable. mt.com FTIR spectroscopy is particularly effective for monitoring carbonyl (C=O) groups, which have an intense and distinct peak, allowing for real-time tracking of ketone formation or consumption. spectroscopyonline.com These tools can monitor the concentration of reactants, intermediates, and products in real time, enabling the determination of reaction kinetics from a minimal number of experiments. mt.com

In the context of chlorination reactions, spectroscopic methods can track the conversion of the starting ketone and the formation of the chlorinated product. rug.nl For example, UV/vis spectroscopy has been used to monitor the change in catalyst state during the chlorination of alkanes, while Raman spectroscopy tracked the conversion of the substrate. rug.nl This level of process understanding is crucial for optimizing reaction conditions, improving yield, minimizing byproduct formation, and ensuring process safety and reproducibility, especially during scale-up. nih.gov

Expansion of Synthetic Utility in Complex Target Molecule Synthesis

1-Chloro-2-heptanone is a versatile organic building block due to its two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, which is susceptible to nucleophilic substitution. cymitquimica.com Its future utility lies in its application to the synthesis of increasingly complex and high-value molecules, particularly in the pharmaceutical industry.

The α-chloroketone moiety is a crucial structural motif in the synthesis of many important compounds. For instance, chiral α-halo ketones are key building blocks for HIV protease inhibitors. acs.org The reduction product of 1-chloro-2-heptanone, (S)-1-chloro-2-heptanol, is a critical chiral intermediate for synthesizing Treprostinil, a drug used to treat primary pulmonary hypertension. mdpi.commdpi.comresearchgate.net

Future research will focus on developing novel transformations of 1-chloro-2-heptanone to access a wider range of molecular architectures. This includes its use in multicomponent reactions, cascade reactions, and the synthesis of heterocyclic compounds. The development of new catalytic systems that can selectively activate either the C-Cl bond or the carbonyl group will further expand its synthetic potential. As synthetic methods become more sophisticated, the role of 1-chloro-2-heptanone as a fundamental starting material for creating complex, biologically active molecules will continue to grow. rsc.org

Q & A

Q. How should contradictory data on 7-chloro-2-heptanone’s stability in aqueous solutions be addressed in publications?

  • Methodological Answer : Clearly document experimental variables (e.g., dissolved oxygen levels, light exposure) in the methods section. Use accelerated stability studies (e.g., 40°C/75% RH) to model degradation pathways. Discuss potential catalytic impurities (e.g., trace metals) and propose orthogonal validation methods (e.g., ICP-MS for metal analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.